N,N-Bis(4-{3-[(oxiran-2-yl)methoxy]propyl}phenyl)[1,1'-biphenyl]-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(4-{3-[(oxiran-2-yl)methoxy]propyl}phenyl)[1,1’-biphenyl]-4-amine is a complex organic compound characterized by the presence of oxirane (epoxide) groups and biphenyl structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-{3-[(oxiran-2-yl)methoxy]propyl}phenyl)[1,1’-biphenyl]-4-amine typically involves the reaction of biphenyl derivatives with epoxide-containing reagents. One common method involves the use of 4-aminobiphenyl as a starting material, which undergoes a series of reactions to introduce the oxirane groups. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as hydrochloric acid .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as high-temperature capillary gas chromatography can be employed to monitor the reaction progress and optimize the conditions .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(4-{3-[(oxiran-2-yl)methoxy]propyl}phenyl)[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: The compound can be reduced to remove the oxirane rings.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include diols from oxidation, deoxygenated compounds from reduction, and substituted biphenyl derivatives from electrophilic substitution .
Wissenschaftliche Forschungsanwendungen
N,N-Bis(4-{3-[(oxiran-2-yl)methoxy]propyl}phenyl)[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance polymers and resins.
Wirkmechanismus
The mechanism of action of N,N-Bis(4-{3-[(oxiran-2-yl)methoxy]propyl}phenyl)[1,1’-biphenyl]-4-amine involves the interaction of its oxirane groups with various molecular targets. The epoxide rings can react with nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules. This reactivity is crucial for its antimicrobial and potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A diglycidyl ether: Similar in structure but with different substituents on the aromatic rings.
Bisphenol F diglycidyl ether: Another related compound with variations in the biphenyl structure.
Eigenschaften
CAS-Nummer |
875545-60-1 |
---|---|
Molekularformel |
C36H39NO4 |
Molekulargewicht |
549.7 g/mol |
IUPAC-Name |
4-[3-(oxiran-2-ylmethoxy)propyl]-N-[4-[3-(oxiran-2-ylmethoxy)propyl]phenyl]-N-(4-phenylphenyl)aniline |
InChI |
InChI=1S/C36H39NO4/c1-2-8-30(9-3-1)31-14-20-34(21-15-31)37(32-16-10-28(11-17-32)6-4-22-38-24-35-26-40-35)33-18-12-29(13-19-33)7-5-23-39-25-36-27-41-36/h1-3,8-21,35-36H,4-7,22-27H2 |
InChI-Schlüssel |
ZHPZDDDUQMHCTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COCCCC2=CC=C(C=C2)N(C3=CC=C(C=C3)CCCOCC4CO4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.